
1-allyl-1-(3-phenyl-2-propyn-1-yl)piperidinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-allyl-1-(3-phenyl-2-propyn-1-yl)piperidinium bromide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as APPP and has been synthesized by researchers to investigate its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of APPP involves its interaction with nicotinic acetylcholine receptors. APPP has been shown to bind to these receptors and modulate their activity, leading to changes in neurotransmitter release and synaptic plasticity. The exact mechanism of action of APPP is still under investigation, and further studies are needed to fully understand its effects on nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
APPP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that APPP can modulate the activity of nicotinic acetylcholine receptors, leading to changes in calcium influx and neurotransmitter release. In vivo studies have shown that APPP can produce analgesic and anxiolytic effects in animal models, suggesting its potential therapeutic applications.
实验室实验的优点和局限性
APPP has several advantages and limitations for lab experiments. One advantage is its ability to selectively modulate the activity of nicotinic acetylcholine receptors, which makes it a useful tool compound for studying these receptors. Another advantage is its potential therapeutic applications, which make it a promising lead compound for drug development. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Another limitation is the lack of information about its long-term effects on the body, which requires further investigation.
未来方向
There are several future directions for the study of APPP. One direction is the investigation of its potential therapeutic applications, particularly for the treatment of addiction and other neurological disorders. Another direction is the development of new compounds based on the structure of APPP, which could have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of APPP and its effects on nicotinic acetylcholine receptors.
合成方法
The synthesis of APPP involves the reaction of 1-allylpiperidine with 3-phenyl-2-propyn-1-ol in the presence of a catalytic amount of hydrochloric acid. The resulting product is then treated with sodium bromide to obtain the final product, 1-allyl-1-(3-phenyl-2-propyn-1-yl)piperidinium bromide. This synthesis method has been reported in the literature and has been used by researchers to obtain APPP for their studies.
科学研究应用
Researchers have investigated the potential applications of APPP in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, APPP has been studied for its ability to modulate the activity of nicotinic acetylcholine receptors, which are involved in cognitive processes and addiction. In pharmacology, APPP has been used as a tool compound to study the structure-activity relationship of piperidine-based compounds. In medicinal chemistry, APPP has been investigated as a potential lead compound for the development of new drugs for the treatment of addiction and other neurological disorders.
属性
IUPAC Name |
1-(3-phenylprop-2-ynyl)-1-prop-2-enylpiperidin-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N.BrH/c1-2-13-18(14-7-4-8-15-18)16-9-12-17-10-5-3-6-11-17;/h2-3,5-6,10-11H,1,4,7-8,13-16H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUOTLZNWSNVLY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1(CCCCC1)CC#CC2=CC=CC=C2.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5169757.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169765.png)
![4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine](/img/structure/B5169771.png)
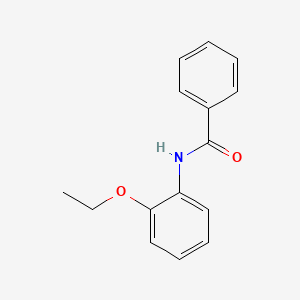
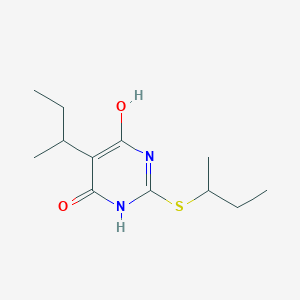
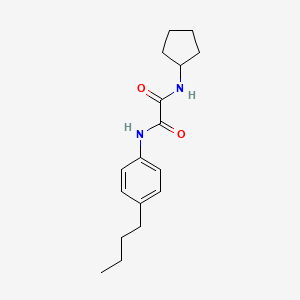
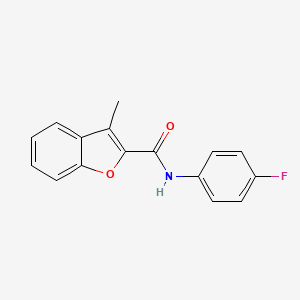
![ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5169828.png)
![2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5169831.png)
![N-{1-[1-(2,5-difluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5169835.png)
![2,6-difluoro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5169845.png)
![ethyl 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5169847.png)
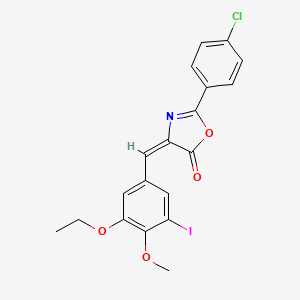
![N-benzyl-2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5169854.png)